molecular formula C13H25NO2 B14608222 1-(3-Isocyanatopropoxy)nonane CAS No. 60852-99-5

1-(3-Isocyanatopropoxy)nonane

Cat. No.: B14608222
CAS No.: 60852-99-5
M. Wt: 227.34 g/mol
InChI Key: KNWHFFNKCMBDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isocyanatopropoxy)nonane is an organic compound with the molecular formula C13H25NO2 It contains an isocyanate group (-N=C=O) and an ether linkage (-O-)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropoxy)nonane can be synthesized through the reaction of 3-chloropropyl isocyanate with nonanol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isocyanatopropoxy)nonane undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: Reduction of the isocyanate group can yield amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted ethers or amines.

Scientific Research Applications

1-(3-Isocyanatopropoxy)nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(3-Isocyanatopropoxy)nonane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines and alcohols, forming stable urea or urethane linkages. These reactions are crucial in the formation of polymers and other materials.

Comparison with Similar Compounds

  • 1-(3-Isocyanatopropoxy)hexane
  • 1-(3-Isocyanatopropoxy)octane
  • 1-(3-Isocyanatopropoxy)decane

Comparison: 1-(3-Isocyanatopropoxy)nonane is unique due to its specific chain length, which can influence its physical properties and reactivity. Compared to shorter or longer chain analogs, it may offer a balance of flexibility and stability, making it suitable for specific applications in materials science and polymer chemistry.

Properties

CAS No.

60852-99-5

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1-(3-isocyanatopropoxy)nonane

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3

InChI Key

KNWHFFNKCMBDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCCN=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.